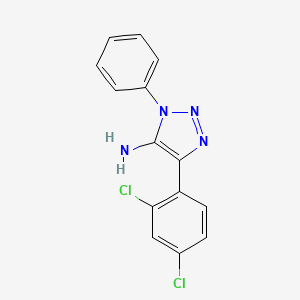

![molecular formula C12H15N3O3 B6462196 ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate CAS No. 2324952-49-8](/img/structure/B6462196.png)

ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate” is a compound that belongs to the class of pyrazolo[1,5-a]pyrazines . Pyrazolo[1,5-a]pyrazines are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds include regioselective reactions with N-iodosuccinimide, carbonylation catalyzed with Pd(dppf)Cl2, and alkaline hydrolysis . Another reaction involves an attack coming from a nitrogen atom resulting in a cyclization intermediate, which is finalized with proton transfer .科学研究应用

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate (referred to as PPs) has been identified as a strategic compound for optical applications. Key features include:

- Solid-State Emission : Certain PPs allow good solid-state emission intensities, enabling the design of solid-state emitters .

ALR2 Inhibition

Compounds with carboxylic acid moieties, including derivatives of ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate, have potent inhibitory activity against aldose reductase (ALR2). ALR2 is implicated in diabetic complications, making these compounds relevant for drug development .

Enamino Amides and Medicinal Chemistry

Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate derivatives have been synthesized and studied for their biological activities. For instance, enamino amide 1, derived from this compound, shows promise in medicinal chemistry .

1 H-Pyrazolo[3,4-b]pyridines

Starting from a 1-substituted 3-methyl-1 H-pyrazole, researchers have synthesized 4,6-disubstituted 1 H-pyrazolo[3,4-b]pyridines. These compounds exhibit interesting properties and potential applications .

Anticancer Drug Discovery

Continuing the exploration of pyrazolo derivatives, researchers have designed and synthesized new pyrazolo[3,4-d]pyrimidine compounds. These compounds, including glycosyl amino derivatives, hold promise in anticancer drug discovery .

未来方向

The future directions for “ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate” and similar compounds involve further exploration of their biological and pharmacological potential . There is a need to develop a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This could lead to the design of new synthetic platforms with potential significance in combinatorial and medicinal chemistry .

属性

IUPAC Name |

ethyl 4-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-2-18-11(16)4-3-7-14-8-9-15-10(12(14)17)5-6-13-15/h5-6,8-9H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIBEPBTRPXTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CN2C(=CC=N2)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide](/img/structure/B6462120.png)

![2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6462123.png)

![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)

![3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462135.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6462145.png)

![4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462160.png)

![tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6462170.png)

![5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462172.png)

![4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B6462177.png)

![4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462185.png)

![(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B6462192.png)

![5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462203.png)

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine](/img/structure/B6462208.png)